molecular formula C13H13FN2O2S B2554572 Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate CAS No. 886499-02-1

Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate

Cat. No.: B2554572
CAS No.: 886499-02-1
M. Wt: 280.32
InChI Key: PQXBICWYNCLJFE-UHFFFAOYSA-N
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Description

Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate is a thiazole-based compound characterized by a 4-fluoro-substituted phenylamino group at the 2-position of the thiazole ring and an ethyl ester moiety at the 4-position. The thiazole core is a heterocyclic scaffold known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The ethyl ester group contributes to solubility and bioavailability, serving as a prodrug moiety that may undergo hydrolysis in vivo to release the active carboxylic acid derivative.

Properties

IUPAC Name

ethyl 2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXBICWYNCLJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate typically involves the reaction of 4-fluoroaniline with thiazole-4-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring into a dihydrothiazole derivative.

    Substitution: The fluoro-phenylamino group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Synthesis of Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate

The synthesis of this compound typically involves the reaction of thiazole derivatives with substituted phenylamines. The process can be optimized through various methods to enhance yield and purity. For instance, a two-step synthesis involving the formation of thiazole intermediates followed by acylation has been reported to yield high-quality products suitable for biological testing .

Antimicrobial Properties

Research has shown that thiazole derivatives exhibit significant antimicrobial activity. In particular, this compound has been tested against various bacterial strains, demonstrating effective inhibition at minimal inhibitory concentrations (MICs). For example, derivatives bearing electron-withdrawing groups such as fluorine have shown enhanced activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds related to this compound have shown promising results in inhibiting growth in human lung adenocarcinoma and glioblastoma cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)25Apoptosis induction
Related Thiazole DerivativeU251 (Glioblastoma)30Cell cycle arrest
Another Thiazole CompoundMCF-7 (Breast)20Inhibition of proliferation

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activities. Modifications on the thiazole ring or the phenyl group can significantly affect its potency and selectivity against various biological targets. Research indicates that substituents on the phenyl ring can enhance or diminish activity depending on their electronic properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

Case Study 1: Anticancer Efficacy

A study conducted by Evren et al. demonstrated that a series of thiazole derivatives, including this compound, exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 20 µM to 30 µM . The study highlighted the potential for these compounds to serve as lead candidates in drug development.

Case Study 2: Antimicrobial Activity

Research published in the Chemistry & Biology Interface journal detailed the synthesis and antimicrobial evaluation of thiazole derivatives, showing that compounds similar to this compound had MIC values as low as 0.09 µg/mL against specific bacterial strains . This underscores the compound's potential utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The fluoro-phenylamino group may enhance the compound’s binding affinity to specific targets, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Substituents on the Phenyl Ring

  • Electron-Withdrawing Groups (EWGs): Ethyl 2-(2-(4-(Trifluoromethyl)phenyl)ureido)thiazol-4-yl)acetate (10d): The trifluoromethyl group at the para position increases lipophilicity (logP) and enhances resistance to oxidative metabolism. ESI-MS: m/z 548.2 [M+H]⁺; Yield: 93.4% . Ethyl 2-(2-(3-Chlorophenyl)ureido)thiazol-4-yl)acetate (10f): Chlorine at the meta position provides moderate electronegativity. ESI-MS: m/z 514.2 [M+H]⁺; Yield: 89.1% . Target Compound (4-Fluoro-phenylamino): Fluorine’s high electronegativity improves binding to hydrophobic pockets in biological targets while maintaining a smaller steric profile compared to Cl or CF₃ .
  • Molecular weight: 277.34; Formula: C₁₄H₁₅NO₃S . Ethyl 2-(2-(4-Hydroxyphenyl)thiazol-4-yl)acetate: The hydroxy group enables hydrogen bonding but reduces metabolic stability due to susceptibility to glucuronidation. Molecular weight: 263.31 .

Modifications on the Thiazole Core

  • Similarity index: 0.91 compared to the target compound .
  • Ethyl 2-(2-(Formylamino)thiazol-4-yl)acetate: The formyl group introduces polarity, altering pharmacokinetic profiles. NMR data (1H, 13C) confirm structural integrity .

Physicochemical and Spectral Properties

Compound Name Molecular Formula Molecular Weight Key Substituents ESI-MS ([M+H]⁺) Yield (%)
Target Compound C₁₃H₁₄FN₃O₂S 307.33 4-Fluoro-phenylamino, ethyl ester N/A N/A
Ethyl 2-(4-Methoxyphenyl)thiazol-4-yl)acetate C₁₄H₁₅NO₃S 277.34 4-Methoxyphenyl N/A N/A
Compound 10d C₂₃H₂₂F₃N₅O₂S 548.2 4-Trifluoromethylphenyl 548.2 93.4
Compound 10f C₂₀H₁₈ClN₅O₂S 514.2 3-Chlorophenyl 514.2 89.1

Biological Activity

Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its versatility in biological applications. The presence of the 4-fluoro substituent on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. This compound has shown promising results against various bacterial and fungal strains. For instance, derivatives with similar thiazole structures demonstrated minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL against pathogens like Micrococcus luteus and Bacillus spp. . The SAR analysis indicates that electron-withdrawing groups, such as fluorine, enhance antimicrobial activity by improving binding affinity to target enzymes involved in cell wall synthesis.

Anticonvulsant Activity

Research has indicated that thiazole-based compounds exhibit anticonvulsant effects. This compound may possess similar properties, as thiazole derivatives have been shown to have median effective doses significantly lower than standard anticonvulsants like ethosuximide . The para-fluoro substitution is particularly noted for enhancing anticonvulsant activity, likely due to its influence on receptor interactions.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. In vitro studies on related compounds have demonstrated selective cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells . this compound's structure suggests it may inhibit key pathways involved in tumor growth and metastasis, particularly through modulation of cellular signaling pathways associated with apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

Structural Feature Impact on Activity
Thiazole Ring Essential for biological activity; acts as a pharmacophore.
Fluorine Substitution Enhances lipophilicity and binding affinity to targets.
Amino Group Contributes to hydrogen bonding interactions with biological macromolecules.

Research indicates that modifications at the 2-position of the thiazole ring can lead to enhanced potency against specific biological targets .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant activity against Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents like fluconazole .
  • Anticonvulsant Testing : In animal models, thiazole derivatives showed effective seizure protection with median effective doses significantly lower than those of traditional treatments, indicating a potential for developing new anticonvulsant drugs .
  • Cancer Cell Line Studies : Thiazole compounds were tested against various cancer cell lines, showing selective cytotoxicity and inhibition of proliferation pathways, suggesting their utility in cancer therapy .

Q & A

Q. What protocols ensure reproducibility in biological assays when using lab-synthesized vs. commercial samples?

  • Methodological Answer :
  • Purity Standardization : Ensure ≥95% purity via HPLC and elemental analysis (C, H, N within ±0.4% of theoretical).
  • Solvent Matching : Use identical vehicles (e.g., DMSO concentration ≤0.1%) across studies.
  • Blind Testing : Perform assays with blinded samples to eliminate observer bias .

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